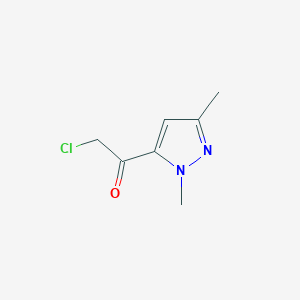
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This compound is characterized by the presence of a benzenesulfonyl group and a nitrophenylamino group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes:
Formation of the Indolizine Core: Starting with a pyridine derivative, the indolizine core can be synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Nitrophenylamino Group: The nitrophenylamino group can be attached through nucleophilic substitution reactions using 4-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzenesulfonyl and nitrophenylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the indolizine core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzenesulfonyl and nitrophenylamino groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzenesulfonyl-2,3-dihydro-1H-indolizin-5-one: Lacks the nitrophenylamino group.
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one: Lacks the benzenesulfonyl group.
8-Benzenesulfonyl-6-amino-2,3-dihydro-1H-indolizin-5-one: Contains an amino group instead of a nitrophenylamino group.
Uniqueness
The combination of the benzenesulfonyl and nitrophenylamino groups in 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one imparts unique chemical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
612065-26-6 |
|---|---|
Formule moléculaire |
C20H17N3O5S |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
8-(benzenesulfonyl)-6-(4-nitroanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17N3O5S/c24-20-17(21-14-8-10-15(11-9-14)23(25)26)13-19(18-7-4-12-22(18)20)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,13,21H,4,7,12H2 |
Clé InChI |
JQQVWQJSKRBUAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


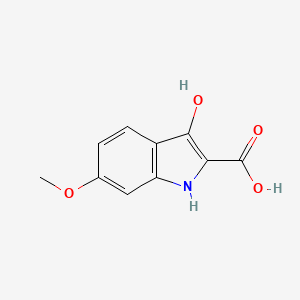
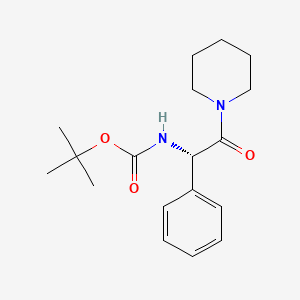
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
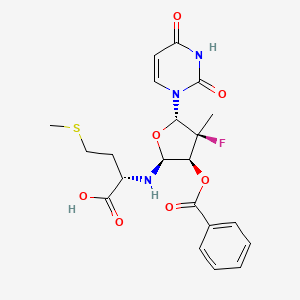
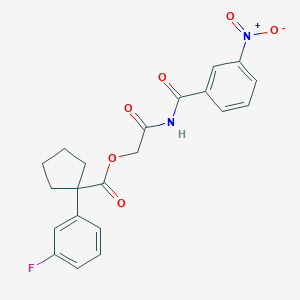
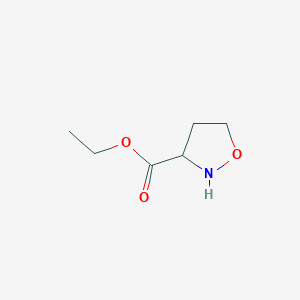
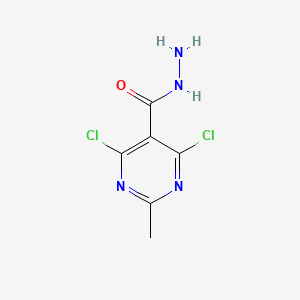
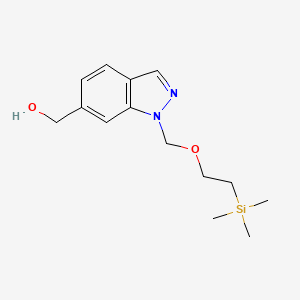
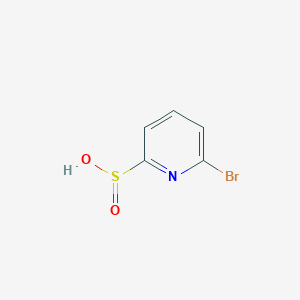
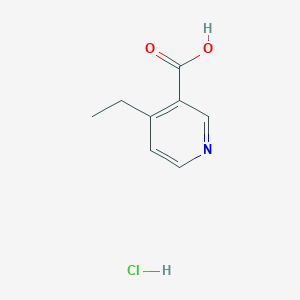

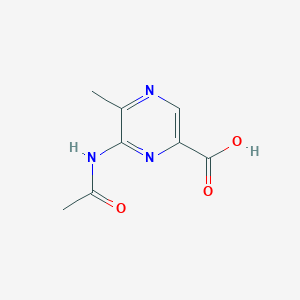
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
